molecular formula C17H24N2O5 B13407303 2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid CAS No. 97351-95-6

2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid

Katalognummer: B13407303
CAS-Nummer: 97351-95-6
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: WQPYCEVULRWNEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid is a complex organic compound with the molecular formula C17H24N2O5 and a molecular weight of 336.383 g/mol . This compound is characterized by its nitro group, dipropylamino group, and oxobenzenepropanoic acid moiety, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the formation of the oxobenzenepropanoic acid moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the dipropylamino group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

97351-95-6

Molekularformel

C17H24N2O5

Molekulargewicht

336.4 g/mol

IUPAC-Name

3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoic acid

InChI

InChI=1S/C17H24N2O5/c1-3-9-18(10-4-2)11-8-13-6-5-7-15(19(23)24)14(13)12-16(20)17(21)22/h5-7H,3-4,8-12H2,1-2H3,(H,21,22)

InChI-Schlüssel

WQPYCEVULRWNEA-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.